molecular formula C17H16N2OS2 B2878304 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896353-69-8

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2878304
CAS No.: 896353-69-8
M. Wt: 328.45
InChI Key: LYDOPTXQGJIZEX-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-11-7-6-10-14-15(11)18-17(22-14)19-16(20)12-8-4-5-9-13(12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDOPTXQGJIZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As potential therapeutic agents due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: As components in the development of organic semiconductors, dyes, and sensors.

    Industrial Chemistry: As intermediates in the synthesis of more complex molecules and as additives in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The interaction often involves binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    Benzothiazole-2-thiol: A derivative with a thiol group at the 2-position.

Uniqueness

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to the presence of both the ethyl group on the benzothiazole ring and the methylthio group on the benzamide moiety. This combination of functional groups can impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2OSC_{15}H_{16}N_{2}OS, with a molecular weight of approximately 272.36 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities, and a methylthio group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of the Ethyl Group : The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
  • Formation of the Benzamide Moiety : The final step involves coupling the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes and signaling pathways involved in cancer cell proliferation, leading to apoptosis in affected cells. The unique structure of this compound allows it to selectively target certain molecular pathways, enhancing its therapeutic potential against various cancer types .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in cancer metabolism, including those involved in DNA replication and repair .
  • Receptor Modulation : It may interact with specific receptors that regulate cell growth and survival, potentially altering signaling cascades that lead to tumor growth .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparison with structurally similar compounds can provide insights into the specific contributions of each functional group:

Compound NameCAS NumberKey Features
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide1215549-79-3Contains a chlorobenzothiazole moiety; potential anticancer activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide1216447-92-5Features a fluorine substitution; studied for similar biological activities
N-[2-(dimethylamino)ethyl]-N-[4-methoxybenzo[d]thiazol-2-yl]-benzamide1217174-32-7Variation in substituents affecting pharmacological properties

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • In vitro Studies : Laboratory experiments have shown that this compound effectively inhibits the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range.
  • Animal Models : Preclinical studies using animal models have indicated that treatment with this compound results in significant tumor regression without substantial toxicity to normal tissues .
  • Synergistic Effects : Research suggests that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy, suggesting potential for combination therapies in clinical settings .

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